Home > Products > Screening Compounds P143635 > Tenofovir alafenamide Intermediate 1
Tenofovir alafenamide Intermediate 1 -

Tenofovir alafenamide Intermediate 1

Catalog Number: EVT-13528135
CAS Number:
Molecular Formula: C15H18N5O4P
Molecular Weight: 363.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tenofovir alafenamide Intermediate 1 is a crucial compound in the synthesis of tenofovir alafenamide, a prodrug used primarily for treating chronic hepatitis B and human immunodeficiency virus infections. This intermediate plays a significant role in the pharmaceutical industry due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate. Tenofovir alafenamide is characterized by its ability to achieve high intracellular concentrations with lower systemic exposure, which minimizes potential side effects.

Source

The compound was developed by Gilead Sciences Inc. and received approval from the U.S. Food and Drug Administration on November 5, 2015. Its synthesis involves several chemical processes that enhance its efficacy and stability compared to earlier formulations.

Classification

Tenofovir alafenamide Intermediate 1 is classified as a small molecule and is categorized under nucleoside analog reverse transcriptase inhibitors. It is recognized for its antiviral properties, particularly against hepatitis B virus and human immunodeficiency virus.

Synthesis Analysis

Methods

The synthesis of Tenofovir alafenamide Intermediate 1 typically involves several steps, including condensation reactions and alkylation processes. One notable method described in patent literature involves the use of organic solvents like N,N-dimethylacetamide, along with specific bases and catalysts to facilitate the reaction between adenine derivatives and phosphonates.

Technical Details

The preparation method has been optimized to reduce solvent consumption and reaction time while maintaining high yields and purity of the final product. For instance, one process reported yields of up to 75% for hydroxypropyl adenine through alkylation with (R)-propylene carbonate, followed by further reactions to form the desired intermediate.

Molecular Structure Analysis

Structure

The molecular formula for Tenofovir alafenamide Intermediate 1 is C21H29N6O5PC_{21}H_{29}N_{6}O_{5}P with a molecular weight of approximately 476.47 g/mol. The structural components include an adenine base linked to a phosphonate moiety through an oxycarbonyloxymethyl linker, which enhances its bioavailability.

Data

  • CAS Number: 379270-37-8
  • Molecular Weight: 476.47 g/mol
  • MDL Number: MFCD23843796
Chemical Reactions Analysis

Reactions

The synthesis of Tenofovir alafenamide Intermediate 1 involves several key reactions:

  • Condensation Reaction: The initial step typically involves the condensation of adenine derivatives with triphenyl phosphite to form a phosphonated intermediate.
  • Alkylation: Subsequent alkylation steps introduce various functional groups that are crucial for the activity of the final drug.
  • Hydrolysis: Hydrolysis of phosphonate esters often follows, leading to the formation of the active phosphonic acid form.

Technical Details

The reaction conditions are optimized for minimal catalyst use and reduced reaction times, making them suitable for industrial-scale production. The methods aim for high atom economy and low production costs.

Mechanism of Action

Process

After oral administration, Tenofovir alafenamide is rapidly absorbed and converted intracellularly into its active form, tenofovir diphosphate. This conversion occurs primarily in hepatocytes, facilitated by cathepsin A enzymes.

Data

Once activated, tenofovir diphosphate competes with natural substrates for incorporation into viral DNA during replication processes. This leads to chain termination in viral nucleic acids, effectively inhibiting viral replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents; water solubility is limited (approximately 4.7 mg/mL at 20°C).

Chemical Properties

  • Stability: Highly stable in plasma with low concentrations of parent compound detected post-administration.
  • Bioavailability: Enhanced oral bioavailability compared to earlier formulations due to lipophilic modifications that mask negative charges.
Applications

Scientific Uses

Tenofovir alafenamide Intermediate 1 is primarily utilized in:

  • The synthesis of tenofovir alafenamide as an antiviral agent against hepatitis B virus and human immunodeficiency virus.
  • Research focused on improving formulations for better patient compliance due to its favorable pharmacokinetic profile.
  • Development of combination therapies that leverage its mechanism of action against viral replication.
Introduction to Tenofovir Alafenamide Intermediate 1 in Antiviral Drug Development

Role of Intermediate 1 in the Synthesis of Tenofovir Alafenamide (TAF)

Intermediate 1, chemically designated as (((R)-1-(6-aminopurin-9-yl)propan-2-yl)oxy)methyl (phenyl) hydrogen phosphonate, serves as the pivotal precursor in the synthetic pathway to tenofovir alafenamide (TAF). This intermediate represents the monophenyl phosphonate ester stage where the phenoxy group provides essential steric and electronic properties for subsequent amidation. The structural configuration of Intermediate 1 directly determines the chiral integrity of the phosphorus center, which is critical for TAF's biological activity as a nucleotide reverse transcriptase inhibitor [4] [7].

The synthetic transformation of Intermediate 1 to TAF involves a stereoselective coupling reaction with L-alanine isopropyl ester. This step installs the alaninate prodrug moiety that enables efficient intracellular delivery of tenofovir. The reaction mechanism proceeds via:

  • Chlorination of the phosphonate hydroxyl using thionyl chloride (SOCl₂)
  • Nucleophilic displacement with (S)-2-aminopropanoic acid isopropyl ester
  • Diastereomer separation to isolate the pharmacologically active (R)-configuration at phosphorus [4] [7] [9]

Table 1: Synthetic Route to TAF from Intermediate 1

StepReactionReagents/ConditionsKey Function
1Phosphonate ester formationPhenol, DCC, NMPInstallation of phenyl protecting group
2ChlorinationSOCl₂, aprotic solventP-OH → P-Cl activation
3AmidationL-Alanine isopropyl ester, tertiary amineProdrug moiety installation
4Diastereomer separationChiral resolution (tartrate salt or chromatography)Isolation of (R)-diastereomer
5Salt formationFumaric acidFinal API crystallization

The molecular architecture of Intermediate 1 enables TAF's distinct pharmacokinetic advantages over tenofovir disoproxil fumarate (TDF), including 90% lower systemic tenofovir exposure and preferential lymphatic distribution. This occurs because the phenoxy group in Intermediate 1 modulates the lipophilicity-bioavailability balance, allowing TAF to remain stable in plasma while readily undergoing intracellular enzymatic cleavage to release tenofovir [3] [6] [9].

Historical Context and Evolution of TAF Intermediate Synthesis Strategies

The development of Intermediate 1 synthesis reflects a paradigm shift in prodrug design for nucleotide analogs. Early tenofovir prodrugs like tenofovir disoproxil fumarate (TDF, approved 2001) utilized bis-carboxylate esterification to enhance oral bioavailability. However, TDF's hydrolysis to tenofovir in plasma resulted in systemic toxicity concerns related to renal proximal tubule accumulation and bone mineral density loss [1] [6] [8].

The discovery of Intermediate 1's utility began with structure-activity relationship studies (2001) demonstrating that aryloxy phosphonamidate prodrugs could:

  • Enhance lymphoid cell targeting (20-fold higher PBMC concentrations vs. TDF)
  • Reduce plasma TFV exposure by 91% at equivalent doses
  • Maintain antiviral potency at 1/10th the dose of TDF [6] [9]

Initial synthetic routes (2001-2015) faced significant manufacturing challenges:

  • Low diastereoselectivity in phosphonamidate coupling (≈1:1 diastereomer ratio)
  • Chromatographic purification requirements (cost-prohibitive at commercial scale)
  • Intermediate instability due to P-N bond hydrolysis risk
  • Cryogenic conditions (-40°C) for stereocontrol [4] [7]

The evolution to modern processes incorporated three key innovations:

  • Crystallization-induced dynamic resolution (2017 patent) using L-tartaric acid to achieve >99% de
  • Solvent engineering replacing dichloromethane with environmentally benign n-propyl acetate
  • Continuous flow chemistry for the chlorination step to minimize degradation [7] [9]

Table 2: Evolution of Intermediate 1 Synthesis Strategies

ParameterEarly Methods (2001-2015)Modern Processes (2016-Present)Improvement Impact
Diastereoselectivity≤50% de>99% deReduced purification cost
Key SeparationChiral chromatographyDiastereomeric salt crystallizationScalability to metric tons
Preferred SolventDichloromethanen-Propyl acetateEnvironmental/Safety compliance
Process Mass Intensity>200<50Sustainable manufacturing
Throughput0.5 kg/batch>100 kg/batchCommercial viability

Rationale for Optimizing Intermediate 1: Bridging Academic Research and Industrial Applications

The pharmacoeconomic imperative for Intermediate 1 optimization stems from TAF's dual therapeutic role in HIV and HBV. With TAF-containing regimens generating >$11 billion annually and serving >1 million patients globally, manufacturing efficiency directly impacts therapeutic accessibility. Process intensification reduced production costs by 60% between 2015-2024, enabling expansion in low-resource settings [1] [10].

The scientific rationale for Intermediate 1 refinement involves three intersecting dimensions:

Molecular Optimization Drivers

  • Chiral purity: The (R)-phosphorus configuration demonstrates 2000-fold higher antiviral activity than the (S)-diastereomer due to optimal binding to HIV reverse transcriptase. Impurity control to <0.15% is pharmacologically mandated [7] [9].
  • Particle engineering: Needle-like crystal habits in early processes caused filtration difficulties. Crystal morphology optimization via solvent selection improved filtration rates 8-fold [7].
  • Thermodynamic stability: The metastable nature of the phosphonochloridate intermediate necessitated development of in-situ derivatization protocols to prevent decomposition [4].

Translational Implementation Strategies

  • Enzymatic resolution: Lipase-mediated kinetic resolution explored as sustainable alternative to chemical methods (patent WO2017157352)
  • Flow chemistry: Microreactor technology implementation reduced reaction time from 48 hours to 8 minutes for chlorination step
  • Green chemistry metrics: E-factor reduction from 86 to 12 through solvent recycling and catalytic reagents [7] [9]

Properties

Product Name

Tenofovir alafenamide Intermediate 1

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphinic acid

Molecular Formula

C15H18N5O4P

Molecular Weight

363.31 g/mol

InChI

InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)

InChI Key

ITAMCOCNZJPJDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.